Six-Fold ALD Growth Rate Advantage Over Er(thd)₃ and Four-Fold Over Er(tBu₂amd)₃
The (CpMe)₃Er/H₂O process delivers a growth rate of 1.5 Å/cycle, which is approximately 6× higher than the 0.25 Å/cycle obtained with the Er(thd)₃/O₃ process and 4× higher than the 0.375 Å/cycle obtained with the Er(tBu₂amd)₃/O₃ process, when compared under ALD conditions . This direct head-to-head comparison demonstrates a clear deposition efficiency advantage.
| Evidence Dimension | ALD growth per cycle (Å/cycle) |
|---|---|
| Target Compound Data | 1.5 Å/cycle |
| Comparator Or Baseline | Er(thd)₃/O₃: ~0.25 Å/cycle; Er(tBu₂amd)₃/O₃: ~0.375 Å/cycle |
| Quantified Difference | 6× higher than Er(thd)₃; 4× higher than Er(tBu₂amd)₃ |
| Conditions | Thermal ALD at 250–300 °C on Si(100) substrates, H₂O as oxygen source for Er(MeCp)₃; O₃ for comparators |
Why This Matters
A 6-fold higher growth rate directly cuts deposition time and precursor consumption, enabling cost-effective, high-throughput manufacturing of Er₂O₃ films.
- [1] Päiväsaari, J., Niinistö, J., Arstila, K., Kukli, K., Putkonen, M., & Niinistö, L. (2005). High growth rate of erbium oxide thin films in atomic layer deposition from (CpMe)₃Er and water precursors. Chemical Vapor Deposition, 11(10), 415–419. https://doi.org/10.1002/cvde.200504194 View Source
